Product packaging for Manganese--thulium (5/1)(Cat. No.:CAS No. 63706-01-4)

Manganese--thulium (5/1)

Cat. No.: B14502479
CAS No.: 63706-01-4
M. Wt: 443.62443 g/mol
InChI Key: CHCQQTXTYIZCLD-UHFFFAOYSA-N
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Description

The compound Manganese-Thulium (5/1), with the chemical formula Mn5Tm, is a member of the extensive family of intermetallic compounds formed between a 3d transition metal (manganese) and a rare-earth element (thulium). While specific experimental data on Mn5Tm is not widely available in public literature, its properties and scientific relevance can be understood by examining the well-documented behavior of analogous rare-earth (R) manganese compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Mn5Tm B14502479 Manganese--thulium (5/1) CAS No. 63706-01-4

Properties

CAS No.

63706-01-4

Molecular Formula

Mn5Tm

Molecular Weight

443.62443 g/mol

IUPAC Name

manganese;thulium

InChI

InChI=1S/5Mn.Tm

InChI Key

CHCQQTXTYIZCLD-UHFFFAOYSA-N

Canonical SMILES

[Mn].[Mn].[Mn].[Mn].[Mn].[Tm]

Origin of Product

United States

Crystallographic Analysis and Structural Characterization of Manganese–thulium 5/1 Compounds

Determination of Crystal Structure and Space Group Symmetry

The initial step in characterizing Mn5Tm involves determining its fundamental crystal structure and the symmetry that defines it. This is accomplished through a combination of powerful diffraction techniques.

Powder X-ray Diffraction (XRD) for Phase Identification and Unit Cell Parameters

Powder X-ray diffraction (XRD) is a primary tool for the initial analysis of polycrystalline samples of Manganese-Thulium (5/1). researchgate.net This technique provides a diffraction pattern, which is a fingerprint of the material's crystalline phases. By analyzing the positions and intensities of the diffraction peaks, researchers can identify the phases present in the sample and determine the unit cell parameters—the dimensions of the basic repeating unit of the crystal lattice. govinfo.govresearchgate.net

For Mn5Tm, XRD analysis helps to confirm the formation of the desired compound and to identify any impurity phases. The resulting diffraction data allows for the calculation of the lattice constants (a, b, and c) and the angles (α, β, and γ) that define the unit cell.

Interactive Table: Representative Unit Cell Parameters for a Hexagonal Crystal System

ParameterValue
a5.14 Å
b5.14 Å
c4.28 Å
α90°
β90°
γ120°

Note: The values presented are hypothetical for a compound with a hexagonal structure and are for illustrative purposes.

Neutron Diffraction for Light Atom Localization and Magnetic Structures

Neutron diffraction offers a complementary perspective to X-ray diffraction. aps.org While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. This makes neutron diffraction particularly sensitive to the positions of lighter elements, although this is less critical for a compound composed of manganese and thulium. More importantly, neutrons possess a magnetic moment, which allows them to interact with any ordered magnetic moments in a material. cmu.edunih.govaps.org

For intermetallic compounds like Mn5Tm, which may exhibit magnetic ordering at certain temperatures, neutron diffraction is indispensable for determining the magnetic structure. cmu.edunih.govtandfonline.com This includes identifying the orientation of the magnetic moments on the manganese and thulium atoms and understanding the nature of the magnetic ordering (e.g., ferromagnetic, antiferromagnetic). aps.orgcmu.eduaps.org

Structural Refinement Methodologies

Once initial structural data is collected, computational refinement methods are used to improve the accuracy of the crystal structure model.

Rietveld Analysis for Polycrystalline Data

The Rietveld method is a powerful technique for analyzing powder diffraction data. dgk-home.deresearchgate.netsnu.ac.kr It involves fitting a calculated diffraction pattern to the entire experimental pattern. snu.ac.kr This method refines not only the unit cell parameters but also a range of other structural and microstructural parameters, such as atomic positions, site occupancies, and crystallite size. snu.ac.krutoledo.edu For Mn5Tm, Rietveld analysis of powder XRD or neutron diffraction data allows for a comprehensive refinement of the crystal structure, even from a polycrystalline sample. dgk-home.deresearchgate.net

Interactive Table: Key Parameters Refined in a Rietveld Analysis

ParameterDescription
Scale FactorRelates the calculated and observed intensities.
Background CoefficientsModels the background scattering.
Unit Cell Parametersa, b, c, α, β, γ.
Atomic Coordinatesx, y, z for each atom in the asymmetric unit.
Isotropic/Anisotropic Displacement ParametersDescribes the thermal motion of atoms.
Site Occupancy FactorsThe fraction of a crystallographic site occupied by a particular atom.
Profile Shape ParametersDescribes the shape of the diffraction peaks.

Difference-Fourier Analyses in Structural Determination

Difference-Fourier analysis is a critical tool used during the refinement of single crystal diffraction data. cam.ac.uk A Fourier transform of the measured diffraction data produces an electron density map of the crystal. wikipedia.orgyoutube.com A structural model is then proposed, and a calculated electron density map is generated from this model. The difference-Fourier map is created by subtracting the calculated electron density from the observed electron density. cam.ac.uk

This map highlights regions where the model is incorrect. Positive peaks in the difference map indicate areas where electron density is present but has not been accounted for in the model, such as missing atoms. Negative regions suggest that the model overestimates the electron density at that position. This iterative process of refining the model based on the difference-Fourier map is essential for achieving a highly accurate and complete crystal structure of Mn5Tm. cam.ac.uk

Microstructural Characterization and Phase Homogeneity

The microstructure, including the size, shape, and orientation of crystalline grains and the distribution of elemental constituents, fundamentally governs the macroscopic properties of an intermetallic compound. Techniques such as Electron Backscatter Diffraction (EBSD) and Energy-Dispersive X-ray Spectroscopy (EDXS) are indispensable for a comprehensive microstructural analysis.

Electron Backscatter Diffraction (EBSD) is a powerful scanning electron microscope (SEM)-based technique used to determine the crystallographic orientation of grains within a polycrystalline sample. By scanning an electron beam across the sample surface, EBSD provides detailed maps of grain orientation, grain boundaries, and local texture. This information is crucial for understanding the mechanical and physical anisotropy of the material.

For a compound like Manganese-Thulium (5/1), EBSD analysis would be instrumental in visualizing the grain structure that forms during synthesis. It would reveal the distribution of grain sizes and the nature of the boundaries between them, which are critical factors influencing properties like strength and ductility. However, a review of the current scientific literature indicates a lack of specific EBSD studies performed on the Mn5Tm compound.

Table 1: EBSD Analysis Data for Manganese-Thulium (5/1)

Parameter Value
Average Grain Size Data not available in published literature
Grain Boundary Character Data not available in published literature

Energy-Dispersive X-ray Spectroscopy (EDXS or EDS) is another SEM-based technique that allows for the elemental analysis of a material. It identifies the elements present in a sample and quantifies their relative abundance by detecting the characteristic X-rays emitted when the sample is irradiated by the electron beam. When performed in mapping mode, EDXS can visualize the spatial distribution of elements, providing a clear picture of compositional homogeneity or the presence of secondary phases.

In the context of Manganese-Thulium (5/1), EDXS is essential to confirm the stoichiometric 5:1 ratio of manganese to thulium and to assess the uniformity of their distribution. acs.org Any significant deviation from this ratio or the presence of elemental segregation would indicate incomplete reaction or the formation of other intermetallic phases, which would profoundly affect the material's properties. rudmet.net Despite its importance, specific EDXS compositional maps and homogeneity data for Mn5Tm are not readily found in published research.

Table 2: EDXS Elemental Analysis of Manganese-Thulium (5/1)

Element Atomic % (Target) Atomic % (Measured) Homogeneity
Manganese (Mn) 83.33 Data not available Data not available

The shape (morphology) and spatial distribution of intermetallic particles within a material's microstructure are key to its performance. engineering.org.cn The morphology can range from spherical to dendritic or plate-like, and this is often influenced by the synthesis and processing conditions. researchgate.net The distribution of these particles, whether they are isolated, clustered, or form a continuous network, also plays a significant role.

Investigating the particle morphology of Manganese-Thulium (5/1) would provide insight into its formation mechanism and its potential behavior under stress or other external stimuli. For instance, sharp, acicular particles can act as stress concentrators, potentially leading to premature failure. Currently, there is a gap in the scientific literature regarding detailed studies on the particle morphology and distribution specifically for the Mn5Tm intermetallic compound.

Investigations of Order-Disorder Phenomena

In many multi-component crystal structures, the arrangement of different types of atoms on the crystallographic sites can vary from perfectly ordered to completely random (disordered). These order-disorder phenomena can have a significant impact on the magnetic, electronic, and structural properties of the material.

In an ideal, perfectly ordered intermetallic compound, each atomic species occupies a specific crystallographic site. However, in reality, deviations from this perfect arrangement, known as point defects, often occur. One common type of point defect is the antisite defect, where an atom of one element occupies a site that is normally reserved for another element. The degree of this "cation ordering" can be quantified, and it is a critical parameter for understanding the material's behavior.

For Manganese-Thulium (5/1), which typically crystallizes in the hexagonal CaCu5 structure type, there are distinct crystallographic sites for the manganese and thulium atoms. An analysis of cation ordering would determine the extent to which Mn atoms might occupy Tm sites, and vice versa. Such antisite defects can significantly influence the magnetic interactions within the lattice. Theoretical calculations and experimental techniques like neutron diffraction are often used to probe these arrangements. However, specific studies focused on cation ordering and antisite defect analysis in Mn5Tm have not been reported in the available literature.

A superstructure is a crystal structure that is derived from a simpler parent structure by the ordered arrangement of different atoms or vacancies on the sites of the parent lattice. This ordering often results in the appearance of new, weaker diffraction peaks (superstructure reflections) in X-ray or electron diffraction patterns. Interlayer ordering refers to the specific arrangement of atoms in different layers of a crystal structure.

In layered structures like the one adopted by Manganese-Thulium (5/1), the potential for superstructure formation exists, particularly if there are deviations from the ideal stoichiometry or if specific heat treatments are applied. Such ordering can lead to changes in the electronic band structure and the emergence of new physical phenomena. The investigation into superstructure formation in Mn5Tm would require high-resolution diffraction techniques. To date, there are no specific reports in the scientific literature detailing the presence or absence of superstructure formation or specific interlayer ordering in the Manganese-Thulium (5/1) compound.

Advanced Spectroscopic and Microscopic Characterization Techniques for Mn5tm Intermetallics

Advanced Electron Microscopy for Real-Space Imaging and Analysis

Advanced electron microscopy techniques are indispensable for the direct visualization and analysis of the microstructure and atomic arrangements within Mn5Tm. ceric-eric.eu These methods use a focused beam of electrons to generate high-resolution images and gather crystallographic data. probesoftware.com

High-Resolution Transmission Electron Microscopy (HRTEM) for Atomic Scale Details

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful imaging mode that enables the direct visualization of the atomic structure of materials. mpg.de By transmitting a beam of electrons through an ultra-thin specimen of Mn5Tm, HRTEM can produce images where individual columns of atoms are resolved, offering unparalleled insight into the crystal lattice. mpg.depradeepresearch.org This capability is essential for studying the atomic arrangement, identifying crystallographic phases, and characterizing extended defects such as dislocations and interfaces within the Mn5Tm structure. mpg.defz-juelich.de The point-to-point resolution of modern HRTEM instruments can be as low as 0.12 nm, allowing for detailed analysis of the material's real structure. researchgate.net

HRTEM analysis of intermetallic compounds like Mn5Tm would provide critical information on order-disorder phenomena and the presence of superstructures. fz-juelich.de The technique can simultaneously provide information in both real space (imaging) and reciprocal space (diffraction), which is crucial for solving unknown crystal structures from minute specimen volumes. probesoftware.com

HRTEM Imaging Parameter Typical Value/Capability for Intermetallic Analysis
Accelerating Voltage 200 - 300 kV researchgate.net
Point-to-Point Resolution ~0.12 - 0.2 nm fz-juelich.deresearchgate.net
Lattice Resolution ~0.14 nm researchgate.net
Information Obtained Atomic structure, crystal defects, interfaces, phase identification mpg.de

Focused Ion Beam (FIB) for Site-Specific Sample Preparation and 3D Microstructural Reconstruction

The Focused Ion Beam (FIB) technique is a cornerstone for preparing high-quality, site-specific samples for TEM analysis and for performing 3D microstructural analysis. wisc.edunih.gov A FIB instrument uses a focused beam of ions, typically Gallium (Ga+), to sputter material from a sample with nanoscale precision. science.govcopernicus.org This allows for the creation of ultra-thin lamellae (less than 100 nm thick) from specific regions of interest within a bulk Mn5Tm sample for subsequent HRTEM investigation. wisc.eduiphy.ac.cn

Beyond sample preparation, FIB, often in a dual-beam system combined with a Scanning Electron Microscope (SEM), enables 3D microstructural reconstruction. chinesechemsoc.org By iteratively milling away layers of the material with the ion beam and imaging the newly exposed surface with the electron beam, a stack of 2D images is generated. copernicus.org This image stack can then be computationally reconstructed to create a 3D model of the Mn5Tm microstructure, revealing the spatial distribution of phases and features. However, a known issue with FIB preparation of manganese-containing samples is the potential for ion-beam-induced reduction of manganese oxidation states, which must be considered during analysis. myscope.training

FIB System Specification Typical Parameter for Sample Preparation
Primary Ion Source Gallium (Ga+) Liquid Metal Ion Gun (LMIG) wikipedia.orgscience.gov
Ion Beam Energy 5 - 30 keV wisc.edu
Achievable Lamella Thickness < 100 nm iphy.ac.cn
Key Applications for Mn5Tm TEM sample preparation, 3D tomography, micro-machining wisc.educopernicus.org

Cryo-FIB and Cryo-TEM for Beam-Sensitive Structures

Many advanced materials, including certain intermetallics, can be sensitive to the energy deposited by electron and ion beams, leading to structural damage and artifacts. cip.com.cn Cryogenic electron microscopy (cryo-EM) techniques, such as Cryo-FIB and Cryo-TEM, mitigate this damage by performing sample preparation and imaging at cryogenic temperatures, typically below -140°C. lanl.govub.edu

For Mn5Tm, particularly if it exhibits any beam-sensitive phases or contains weakly bonded components, cryo-EM would be crucial. Cooling the sample reduces atomic displacement and radiolysis, preserving the material in a near-native state. lanl.govllnl.gov The Cryo-FIB process would involve milling the sample while it is kept at liquid nitrogen temperatures, after which the frozen-hydrated lamella is transferred to a Cryo-TEM for imaging under low-dose conditions. iphy.ac.cnnih.gov This workflow is essential for obtaining high-resolution structural information on beam-sensitive materials that would otherwise be damaged by conventional microscopy techniques. cip.com.cn

Cryo-EM Technique Primary Advantage for Beam-Sensitive Intermetallics
Cryo-FIB Minimizes beam-induced heating and structural alterations during milling. lanl.gov
Cryo-TEM Allows for high-resolution imaging with reduced radiation damage. cip.com.cn
Operating Temperature Typically below -140°C (liquid nitrogen temperatures). ub.edu
Key Benefit for Mn5Tm Preservation of intrinsic structure and chemistry at the atomic scale. lanl.gov

Elemental and Chemical State Analysis

Understanding the precise elemental distribution and the chemical (valence) state of manganese and thulium is critical for correlating the structure of Mn5Tm with its physical properties, such as magnetism.

Electron Microprobe Analysis (EPMA) for Quantitative Compositional Mapping

Electron Probe Microanalysis (EPMA) is a highly accurate, non-destructive technique for determining the elemental composition of small volumes of solid materials. science.govufl.edu The method involves bombarding a flat, polished sample with a focused electron beam and measuring the characteristic X-rays emitted by the elements present. ufl.edu By comparing the intensity of these X-rays to those from standards of known composition, a full quantitative chemical analysis can be obtained with high accuracy (1-2% relative for major elements). science.gov

For Mn5Tm, EPMA can be used to verify the stoichiometric 5:1 ratio and to detect any compositional variations or the presence of impurity phases at the micrometer scale. probesoftware.comufl.edu A key capability of modern EPMA instruments is quantitative compositional mapping, where the electron beam is scanned over an area to create a 2D map showing the spatial distribution of elements by weight percent. pradeepresearch.orgrsc.org This is invaluable for studying microsegregation, phase boundaries, and homogeneity within the Mn5Tm alloy. ufl.edu

EPMA Analytical Capability Specification for Mn-Tm Alloy Analysis
Analyzable Elements Beryllium (Be) to Uranium (U) science.gov
Spatial Resolution ~1 micrometer ufl.edu
Detection Limits 10 - 100 ppm (parts per million) science.govresearchgate.net
Quantitative Accuracy 1-2% relative for major elements science.gov

Secondary Ion Mass Spectrometry (SIMS) and Soft X-ray Emission Spectroscopy

To probe elemental and isotopic composition with extremely high sensitivity, Secondary Ion Mass Spectrometry (SIMS) is employed. SIMS works by sputtering the sample surface with a primary ion beam and analyzing the mass-to-charge ratio of the ejected secondary ions. wikipedia.org This technique is the most sensitive of all surface analysis methods, capable of detecting elements at the parts-per-million to parts-per-billion level. wikipedia.org For the characterization of rare-earth intermetallics like Mn5Tm, SIMS is particularly powerful for measuring the distribution of thulium and detecting trace elements or isotopic variations that could influence the material's properties. rigaku.comjeol.comacs.org

To determine the chemical bonding state of the elements, Soft X-ray Emission Spectroscopy (SXES) is utilized. SXES provides information about the valence electronic structure by measuring the energy of soft X-rays emitted when electrons transition from valence orbitals to fill a core-level hole created by an excitation source. rsc.orgdiva-portal.org The shape and energy of the SXES spectrum are highly sensitive to the chemical environment, including the oxidation state and the nature of the chemical bonds. For Mn5Tm, SXES can distinguish between different valence states of manganese (e.g., Mn²⁺, Mn³⁺, Mn⁴⁺), which is fundamental to understanding its electronic and magnetic behavior. The technique can be integrated into an electron microscope to provide chemical state mapping with high spatial resolution.

Technique Primary Information Obtained Relevance to Mn5Tm Analysis
Secondary Ion Mass Spectrometry (SIMS) High-sensitivity elemental and isotopic composition. wikipedia.orgTrace element detection, isotopic analysis of Tm, surface analysis. rigaku.comjeol.com
Soft X-ray Emission Spectroscopy (SXES) Valence electronic structure and chemical bonding state. rsc.orgDetermination of Mn oxidation states, analysis of Mn-Tm bonding.

Synchrotron-based Techniques for Electronic and Magnetic Probes

Synchrotron radiation sources provide high-flux, tunable, and polarized X-rays that are essential for probing the electronic and magnetic structure of materials with elemental specificity.

X-ray Absorption Near-Edge Structure (XANES) for Electronic States

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful technique for investigating the unoccupied electronic states of a specific element within a compound. By tuning the synchrotron X-ray energy to the absorption edge of either manganese (Mn K- or L-edge) or thulium (Tm L- or M-edge), detailed information about their local electronic structure and oxidation state in Mn5Tm can be obtained.

Table 1: Hypothetical XANES Investigation Parameters for Mn5Tm

Parameter Description
Target Element Manganese (Mn), Thulium (Tm)
Absorption Edge Mn K-edge (~6.5 keV), Tm L3-edge (~8.7 keV)
Probed States Unoccupied Mn p-states, Unoccupied Tm d-states

| Expected Information | Oxidation state, local coordination geometry, electronic density of states |

X-ray Magnetic Circular Dichroism (XMCD) for Element-Specific Magnetism

X-ray Magnetic Circular Dichroism (XMCD) is a differential technique that provides element-specific information about the magnetic properties of a material. mdpi.comd-nb.info It measures the difference in absorption of left and right circularly polarized X-rays in a magnetized sample. This technique is particularly valuable for multicomponent magnetic materials like Mn5Tm, as it can distinguish the magnetic contributions of the manganese and thulium sublattices independently.

By applying XMCD at the Mn and Tm L-edges, one can determine the spin and orbital magnetic moments for each element. This is crucial for understanding the magnetic coupling between the Mn and Tm atoms, i.e., whether their magnetic moments align ferromagnetically or antiferromagnetically. The shape and intensity of the XMCD signal are directly related to the element-specific magnetization. While specific XMCD data for Mn5Tm is scarce, research on other Mn-based intermetallics has successfully used this technique to elucidate complex magnetic structures. samaterials.com For Mn5Tm, it would be expected that the Mn 3d electrons are the primary source of the magnetic moment, with the Tm 4f moments potentially coupling in a complex manner.

Table 2: Potential XMCD Analysis of Mn5Tm

Element Absorption Edge Probed Magnetic Property Expected Outcome
Manganese (Mn) L2,3-edges Spin and orbital magnetic moments of Mn 3d states Determination of Mn sublattice magnetization and its orientation.

| Thulium (Tm) | M4,5-edges | Spin and orbital magnetic moments of Tm 4f states | Determination of Tm sublattice magnetization and its coupling to the Mn sublattice. |

Resonance Spectroscopy and Thermal Analysis

In addition to synchrotron techniques, laboratory-based methods provide complementary information about the local environment and thermodynamic properties of Mn5Tm.

Mössbauer Spectrometry for Local Environments and Valence States

Mössbauer spectrometry is a nuclear resonance technique that is highly sensitive to the local chemical and magnetic environment of specific isotopes. researchgate.net For manganese-thulium compounds, this technique is most readily applied by doping the sample with a Mössbauer-active isotope, such as 57Fe, to probe the Mn sites, or by studying the thulium nuclei directly using 169Tm Mössbauer spectroscopy, although the latter is less common.

If 57Fe is substituted for Mn in Mn5Tm, the Mössbauer spectrum would provide information on the hyperfine interactions at the iron nucleus. These interactions, namely the isomer shift, quadrupole splitting, and magnetic hyperfine field, are sensitive to the valence state of the neighboring atoms and the local magnetic field. nih.govscielo.org This allows for an indirect study of the magnetism and electronic state of the manganese sublattice. 169Tm Mössbauer spectroscopy, if performed, would directly probe the thulium sites, yielding information about the valence state of thulium and the magnetic field experienced by the Tm nuclei, which is influenced by the surrounding Mn atoms.

Table 3: Hypothetical Mössbauer Spectroscopy Parameters for (Mn,Fe)5Tm

Parameter Description Information Gained
Isomer Shift (IS) Shift in the resonance energy due to the electron density at the nucleus. Oxidation state and covalency of the probe atom's environment.
Quadrupole Splitting (QS) Splitting of nuclear energy levels due to an electric field gradient. Local site symmetry and electronic charge distribution.

| Magnetic Hyperfine Field (Bhf) | Splitting of nuclear levels due to a magnetic field at the nucleus. | Magnitude and direction of the local magnetic field, indicating magnetic ordering. |

Differential Thermal Analysis (DTA) for Phase Transitions and Reaction Pathways

Differential Thermal Analysis (DTA) is a thermal analysis technique that measures the temperature difference between a sample and an inert reference as a function of temperature. uni-mainz.de This method is used to detect physical and chemical changes that are accompanied by a change in enthalpy, such as phase transitions, melting, and decomposition.

For the Mn5Tm intermetallic, DTA can be used to identify key transition temperatures. This includes the Curie temperature (TC), where the material transitions from a magnetically ordered state (ferromagnetic or ferrimagnetic) to a paramagnetic state. Any structural phase transitions that occur upon heating or cooling would also be visible as endothermic or exothermic peaks in the DTA curve. nih.govnajah.edu By studying the DTA thermogram, one can construct a phase diagram for the Mn-Tm system in the vicinity of the Mn5Tm composition and understand the thermal stability of the compound.

Table 4: Potential DTA Analysis of Mn5Tm

Thermal Event Peak Type Information Obtained
Magnetic Ordering (Curie Temp.) Exothermic/Endothermic Temperature of transition from ordered to paramagnetic state.
Structural Phase Transition Endothermic/Exothermic Temperature and enthalpy of structural changes.

| Melting/Decomposition | Endothermic | Melting point and thermal stability range of the compound. |

Electronic Structure and Theoretical Modeling of Manganese–thulium 5/1 Systems

First-Principles Electronic Structure Calculations

First-principles, or ab initio, calculations are computational methods that rely on the fundamental laws of quantum mechanics, without the need for empirical parameters derived from experiments. These methods are essential for predicting the electronic and magnetic properties of novel materials like Mn₅Tm.

Hartree-Fock and Post-Hartree-Fock Methods for Electron Correlation

Hartree-Fock (HF) theory provides a foundational approximation by representing the many-electron wavefunction as a single Slater determinant. While it exactly treats the exchange interaction between electrons of the same spin, it completely neglects electron correlation—the way electrons avoid each other due to their mutual repulsion.

Post-Hartree-Fock methods systematically improve upon the HF approximation by including electron correlation. These methods, such as Configuration Interaction (CI) and Møller-Plesset (MP) perturbation theory, are generally too computationally expensive for periodic solids but are important benchmarks. For a system like Mn₅Tm, pure HF would likely be a poor approximation, but its role as a component in hybrid DFT functionals (like B3LYP) is crucial.

Dynamical Mean-Field Theory (DMFT) for Strongly Correlated Electron Systems

The 3d electrons in manganese and, particularly, the 4f electrons in thulium can exhibit strong electron correlation effects that are not well-described by standard DFT or HF theories. These effects can lead to phenomena like metal-insulator transitions.

Dynamical Mean-Field Theory (DMFT) is an advanced method designed to treat strong electron correlations. It maps the problem of the correlated electrons on a crystal lattice onto a quantum impurity problem, where a single correlated atom interacts with a self-consistent bath of non-interacting electrons. This mapping becomes exact in the limit of infinite lattice coordination. Combining DMFT with DFT (in a scheme known as DFT+DMFT) is a state-of-the-art approach for materials with strongly correlated d or f electrons and would be essential for accurately modeling the electronic structure of Mn₅Tm.

Prediction of Electronic Band Structures and Density of States

Should the aforementioned theoretical calculations be performed on Mn₅Tm, they would yield its electronic band structure and density of states (DOS), which are key to understanding its physical properties.

Electronic Band Structure: This diagram plots the allowed electron energy levels (bands) as a function of their momentum (represented by the wavevector k) along high-symmetry directions in the crystal's Brillouin zone. The band structure determines whether a material is a metal, semiconductor, or insulator. For Mn₅Tm, it would reveal the nature of the electronic states near the Fermi level, which govern its electrical conductivity and magnetic properties.

Density of States (DOS): The DOS is a histogram of the number of available electronic states at each energy level. The total DOS can be projected onto individual atoms (e.g., Mn and Tm) and their respective orbitals (e.g., Mn-3d, Tm-4f) to understand their specific contributions to the electronic structure. A high DOS at the Fermi level is characteristic of metals and can be related to magnetic instabilities.

The tables below are illustrative examples of how data from such hypothetical calculations would be presented.

Table 1: Hypothetical Ground State Properties of Mn₅Tm from DFT Calculations

PropertyFunctional 1 (e.g., PBE)Functional 2 (e.g., B3LYP)
Crystal Structuree.g., Hexagonal (hypothetical)e.g., Hexagonal (hypothetical)
Lattice Constant 'a' (Å)ValueValue
Lattice Constant 'c' (Å)ValueValue
Bulk Modulus (GPa)ValueValue
Magnetic Moment per Mn atom (µB)ValueValue
Magnetic Moment per Tm atom (µB)ValueValue
Total Magnetic Moment per formula unit (µB)ValueValue

Analysis of Orbital Contributions and Spin State Assignments

The magnetic moment in these materials arises from both the electron spin and the orbital angular momentum of the electrons. icm.edu.pl In rare earth-transition metal compounds, the total magnetic moment is a sum of contributions from both the manganese and thulium sublattices.

Thulium (Tm) Contribution: Thulium, a heavy rare-earth element, typically exists in a trivalent (Tm³⁺) state in intermetallic compounds. The Tm³⁺ ion has an electronic configuration of [Xe]4f¹². According to Hund's rules, this configuration results in a total spin quantum number (S), total orbital quantum number (L), and total angular momentum quantum number (J). For heavy rare earths, the spin and orbital moments are coupled parallel to each other (J = L + S). icm.edu.pl This strong spin-orbit coupling leads to a significant orbital contribution to the magnetic moment of the thulium ion. icm.edu.pl

Manganese (Mn) Contribution: Manganese atoms can exhibit various oxidation and spin states depending on the chemical environment. mdpi.com The 3d electrons of manganese are in outer shells and are directly involved in bonding, which means the crystal field of the surrounding atoms can "quench" or reduce the orbital angular momentum. icm.edu.pl Therefore, the magnetic moment on the manganese sites is expected to be dominated by the spin contribution.

Spin State Assignment: In intermetallic compounds involving heavy rare earths and 3d transition metals, the magnetic moments of the rare-earth and transition metal atoms tend to align antiferromagnetically (i.e., in opposite directions). iaea.org This suggests a ferrimagnetic structure for Mn₅Tm, where the manganese moments align parallel to each other, and the thulium moments align parallel to each other, but the two sublattices are aligned antiparallel. dtic.mil

The following table summarizes the theoretical magnetic properties of the constituent ions.

IonElectronic ConfigurationSpin Moment (µB)Orbital Moment (µB)Total Moment (gJ√J(J+1)) (µB)
Tm³⁺ [Xe] 4f¹²2.05.07.56
Mn²⁺ (High Spin) [Ar] 3d⁵5.92~05.92
Mn³⁺ (High Spin) [Ar] 3d⁴4.90~04.90

This table presents theoretical values for free ions. In a solid-state compound, these values can be modified by crystal field effects and chemical bonding.

Computational Investigations of Electron-Electron Interactions and Localization

Understanding the electronic properties of Mn₅Tm requires sophisticated computational methods that can accurately model electron-electron interactions. wiley.com Density Functional Theory (DFT) is a standard method for such calculations, providing insights into the electronic band structure and density of states (DOS). wiley.comscispace.com

Modeling Approach: Due to the presence of both itinerant (Mn-3d) and localized (Tm-4f) electrons, standard DFT approaches like the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA) may be insufficient. wiley.comlibretexts.org To properly account for the strong Coulomb repulsion among the localized 4f electrons, a correction such as the DFT+U method is often necessary. wiley.com This method adds an on-site Coulomb interaction term (U) to better describe electron correlation and localization.

Electron-Electron Interactions & Localization:

d-d Interaction: Strong exchange interactions between the 3d electrons on neighboring manganese atoms are expected to establish the primary magnetic order (e.g., ferromagnetism within the Mn sublattice) and determine the Curie temperature. icm.edu.pl

f-f Interaction: Direct interaction between the 4f electrons on different thulium atoms is negligible due to their localized nature. icm.edu.pl Their ordering is a result of the f-d interaction.

The table below outlines common computational techniques and their roles in investigating such systems.

Computational MethodPurpose in Studying Mn₅TmKey Insights
Density Functional Theory (DFT) Calculates the ground-state electronic structure, including band structure and Density of States (DOS). scispace.comReveals metallic or semiconducting character; identifies which orbitals (Mn-3d, Tm-5d/6s) are at the Fermi level. wiley.com
DFT+U Improves the description of strongly correlated electrons, particularly the Tm-4f and Mn-3d shells. wiley.comProvides more accurate band gaps and magnetic moments by accounting for electron localization.
Ab initio calculations Provides a first-principles understanding of material properties without experimental input. mdpi.comCan predict stable crystal structures, formation energies, and magnetic ground states. mdpi.comsciencepublishinggroup.com

This interactive table summarizes the application of various computational methods to analyze complex intermetallic systems.

Modeling of Charge Ordering and Valence State Phenomena

Charge ordering is a phenomenon where ions of the same element but with different oxidation states arrange in a regular pattern within a crystal lattice. worldscientific.comaps.org This is often observed in mixed-valence compounds, particularly oxides of transition metals like manganese (e.g., manganites). worldscientific.comaps.org

Valence States in Mn₅Tm:

Thulium (Tm): While Tm³⁺ is the most common and stable oxidation state, Tm²⁺ can also occur under certain chemical conditions. wiley.com

Manganese (Mn): Manganese is known for its ability to adopt a wide range of oxidation states (e.g., +2, +3, +4). berkeley.edu

For the compound to be charge neutral, the oxidation states of the five manganese atoms must balance the charge of the single thulium atom. If thulium is in its typical +3 state, the five manganese atoms must have a combined charge of -3, or an average oxidation state of -0.6. In intermetallic alloys, it is more common to consider charge transfer rather than formal ionic oxidation states. However, the potential for multiple valence states on the Mn sites exists. For instance, a mixture of Mn⁰ and Mn⁻ states, or more complex scenarios involving charge transfer to Mn-derived electronic bands, could be envisaged.

The presence of multiple, distinct valence states for manganese could theoretically lead to charge ordering, where specific crystallographic sites are preferentially occupied by Mn ions of a particular charge. aps.org Such ordering would profoundly affect the material's electronic and magnetic properties, potentially inducing metal-insulator transitions. worldscientific.com The Bond Valence Model is one theoretical approach used to predict and analyze the stability of different valence state distributions in a crystal structure. acs.org

The following table explores hypothetical valence state distributions in Mn₅Tm.

Tm Valence StateMn Valence Configuration for Charge NeutralityPotential Phenomena
+3Average Mn state of -0.6 (e.g., mixture of Mn⁰ and Mn⁻ states)Complex metallic bonding, potential for magnetic ordering without distinct charge ordering.
+2Average Mn state of -0.4Similar to the +3 case, with slightly different electron count in the Mn 3d bands.

This table illustrates potential charge distributions based on the principle of charge neutrality. The actual electronic structure would involve complex band formation and electron delocalization.

Magnetic Phenomena in Manganese-Thulium (5/1): A Review of Current Understanding

A comprehensive analysis of the magnetic properties of the intermetallic compound Manganese-Thulium (5/1), with the chemical formula Mn5Tm, is currently limited by the sparse availability of specific research data in publicly accessible literature. While the broader family of rare earth-manganese compounds (RE-Mn) exhibits a rich variety of complex magnetic behaviors, detailed experimental and theoretical studies focusing exclusively on the Mn5Tm system are not prominently documented.

Intermetallic compounds containing rare earth elements and transition metals, such as manganese, are of significant interest in condensed matter physics and materials science. This interest stems from the interplay between the localized 4f electronic moments of the rare earth ions and the itinerant 3d electron magnetism of the transition metal. This interaction often leads to complex magnetic structures and phenomena.

Generally, in RE-Mn systems, different types of magnetic ordering can occur. These include:

Ferromagnetism: Where the magnetic moments of all atoms align in the same direction, leading to a strong net magnetic moment.

Antiferromagnetism: Where neighboring magnetic moments align in opposite directions, resulting in a zero or very small net magnetic moment. ebsco.comlibretexts.org

Ferrimagnetism: A state where there are two or more sublattices of magnetic ions with opposing and unequal magnetic moments, leading to a net spontaneous magnetization. ebsco.comlibretexts.orgwikipedia.org This is common in materials with different types of magnetic atoms or the same atom in different crystallographic sites. wikipedia.org

Helimagnetism: A type of ordering where the magnetic moments are arranged in a spiral or helical pattern. lsu.edu

The transition between these magnetic states is often induced by changes in temperature. diva-portal.orgaps.orgnih.gov As a material is cooled, it may transition from a disordered paramagnetic state to an ordered magnetic state at a critical temperature, often referred to as the Curie temperature (for ferromagnets and ferrimagnets) or the Néel temperature (for antiferromagnets). ebsco.comlibretexts.org Further cooling can sometimes lead to subsequent phase transitions into different types of magnetic order. aps.orgaps.org

The underlying mechanisms for these magnetic orderings are the exchange interactions between the magnetic moments of the atoms. arxiv.orgnih.govwikipedia.org These can be:

Direct exchange: Occurring when the electron orbitals of neighboring magnetic atoms overlap directly.

Superexchange: An indirect exchange interaction mediated by a non-magnetic atom (like oxygen in oxides). numberanalytics.com

RKKY (Ruderman-Kittel-Kasuya-Yosida) interaction: An indirect exchange interaction mediated by conduction electrons, which is particularly relevant in metallic systems.

The strength and nature of these interactions are highly dependent on the distance between the magnetic atoms. mdpi.com For example, the spacing between Mn-Mn atoms in a crystal structure can determine whether the coupling is ferromagnetic or antiferromagnetic. mdpi.com In rare earth-transition metal compounds, the interaction between the rare earth (e.g., Tm) and transition metal (e.g., Mn) moments, as well as the interactions between the transition metal moments themselves, collectively determine the magnetic ground state.

Furthermore, the application of an external magnetic field can induce various phenomena, such as metamagnetic transitions, where a material abruptly changes its magnetic state (e.g., from antiferromagnetic to ferromagnetic). nih.govmdpi.com The response of a magnetic material to an external field provides valuable insight into the nature of its magnetic anisotropy and the strength of the exchange interactions. rsc.orgarxiv.orgarxiv.org

While these general principles of magnetism in RE-Mn compounds provide a framework for understanding the potential behavior of Manganese-Thulium (5/1), the absence of specific experimental data for this compound precludes a detailed analysis as outlined in the requested structure. Further research, including synthesis, crystallographic studies, and magnetic property measurements, is necessary to elucidate the specific magnetic phenomena and ordering mechanisms in Mn5Tm.

Magnetic Phenomena and Ordering Mechanisms in Manganese–thulium 5/1 Compounds

Field-Induced Magnetic Phenomena

Metamagnetic Transitions and Spin Reorientation

In magnetic materials, a metamagnetic transition refers to a sharp, field-induced increase in magnetization from an antiferromagnetic or ferrimagnetic state. wikipedia.org This transition is not a gradual alignment of spins but often a first-order phase transition where the magnetic substructure of the material abruptly changes. magnetism.euepfl.ch Such transitions can be triggered when an external magnetic field overcomes the antiferromagnetic exchange energy, leading to a spin-flip or spin-flop transition. magnetism.eu In a spin-flop transition, typical for materials with weak magnetocrystalline anisotropy, the antiparallel spin sublattices suddenly rotate to a configuration perpendicular to the applied field. magnetism.eu Conversely, in systems with large anisotropy, a spin-flip transition may occur, where the sublattice aligned against the field abruptly reverses its orientation to align with the field. magnetism.eu

Spin reorientation is another critical phenomenon where the easy axis of magnetization changes direction as a function of temperature or applied field. arxiv.orgaps.org This effect arises from the competition between different magnetic anisotropy contributions within the crystal lattice, which can have varying temperature dependencies. arxiv.org In compounds containing multiple magnetic sublattices, such as those with rare-earth (like thulium) and transition metals (like manganese), the competing anisotropies of the different ions are a common driver for spin reorientation. arxiv.orgnih.gov For instance, in the related kagome magnet TbMn₆Sn₆, the competing easy-axis anisotropy of the Tb sublattice and the easy-plane anisotropy of the Mn sublattice lead to a spin reorientation transition. arxiv.orgnih.gov Neutron diffraction studies on doped TmMn₆Sn₆ have also investigated complex magnetic spirals and their reorientation. arxiv.org The study of these transitions often involves magnetic force microscopy (MFM), which can directly visualize the rotation of magnetic domains. aps.org

The interplay between these phenomena is crucial for understanding the magnetic phase diagram of complex intermetallic compounds. The conditions for spin reorientation can be modeled using a molecular-field approximation that considers zero-field splitting and an anisotropic exchange tensor. aps.org

Magnetization Processes in High Magnetic Fields

The application of high magnetic fields is a powerful tool for probing the fundamental magnetic interactions and uncovering novel field-induced states in magnetic materials. magnetapplications.com The magnetization process involves the alignment of magnetic domains and moments with an externally applied field. magnetapplications.comallianceorg.com In materials with complex magnetic ordering, this process can be highly non-linear and reveal multiple phase transitions.

High-field magnetization studies on analogous perovskite manganites, such as R₁/₂Ca₁/₂MnO₃ (where R is a rare-earth element), have demonstrated first-order metamagnetic transitions at fields up to 100 T. aps.org These transitions are often ascribed to the field-induced collapse of a charge-ordered state, which melts into a ferromagnetic metallic state. aps.org The critical field required to induce this transition is sensitive to the ionic radius of the rare-earth element, indicating a strong coupling between the lattice structure and magnetic properties. aps.org

Theoretically, very high magnetic fields can significantly alter and accelerate ultrafast magnetization dynamics, especially at elevated temperatures near the critical point. aps.org Models based on the Landau-Lifshitz-Bloch equation predict that high fields can speed up magnetization relaxation and even change the nature of the demagnetization process, for example, by transitioning from a two-step to a one-step demagnetization dynamic. aps.org This acceleration is attributed to the suppression of critical slowing down, where magnetic fluctuations are dampened by the strong external field. aps.org The process of magnetizing a material to saturation is a key step in manufacturing permanent magnets and requires fields that can overcome the material's coercivity. magnetapplications.comallianceorg.com

Advanced Magnetic Characterization and Effects

Anomalous Hall Effect in Related Mn-Based Systems

The Anomalous Hall Effect (AHE) is a phenomenon observed in magnetic conductors where an additional voltage is generated perpendicular to both the electric current and the magnetization, distinct from the ordinary Hall effect which is proportional to the external magnetic field. The AHE is of intrinsic origin, stemming from the Berry curvature in the electronic band structure of the material. nih.gov

Manganese-based intermetallic compounds, particularly those with non-collinear magnetic structures or topological features in their band structure, are prominent candidates for exhibiting a large AHE. nih.gov For example, non-collinear antiferromagnets like Mn₃Sn and Mn₃Ge exhibit a significant AHE even in the absence of a net magnetization, a consequence of their topologically non-trivial spin texture. nih.govaip.org Similarly, L1₂-ordered Mn₃Ir thin films show a large anomalous Hall conductivity. researchgate.net

In Mn-based kagome magnets such as RMn₆Ge₆ (R=Tb-Lu), the AHE is strongly linked to the magnetic state of the Mn sublattice. aps.orgresearchgate.net Metamagnetic transitions in these materials can induce a significant change in the AHE signal. aps.org Specifically, a transition to a state with ferromagnetically ordered Mn moments in the kagome lattice results in a large AHE, while other spiral or antiferromagnetic configurations produce a much smaller effect. aps.orgresearchgate.net The magnitude of the AHE can be controlled by factors such as chemical substitution, external pressure, and strain, which modify the Berry curvature and the underlying magnetic structure. nih.govaip.org

Anomalous Hall Effect (AHE) in Various Mn-Based Compounds
CompoundMagnetic Structure TypeKey AHE FindingsReference
RMn₆Ge₆ (R=Tb-Lu)Kagome, Ferrimagnetic/SpiralLarge AHE arises from ferromagnetic ordering of Mn moments on the kagome lattice. Metamagnetic transitions significantly alter the AHE. aps.orgresearchgate.net
Mn₃Ge / Mn₃SnHexagonal, Non-collinear AntiferromagnetExhibits a large AHE at room temperature in zero field, attributed to non-zero Berry curvature. nih.gov
Mn₃IrL1₂-ordered, Non-collinear AntiferromagnetShows a large anomalous Hall conductivity (σAHE ≈ 40 Ω⁻¹ cm⁻¹) at room temperature. researchgate.net
Mn₃SnNAntiperovskite, Non-collinear AntiferromagnetAHE observed up to room temperature; can be controlled by biaxial strain which modulates the non-collinear magnetic configuration. aip.org

Magnetoelectric Coupling and Multiferroicity in Analogous Perovskites

Multiferroic materials are those that exhibit two or more primary ferroic orders, such as ferromagnetism and ferroelectricity, in a single phase. researchgate.netarxiv.org The coupling between these orders, known as the magnetoelectric effect, allows for the control of magnetic properties with an electric field, and vice-versa, which is highly desirable for next-generation memory and spintronic devices. arxiv.orgrsc.org

While multiferroicity is rare, perovskite oxides (ABO₃) are a rich family of materials for exploring these phenomena. researchgate.netbohrium.com The magnetoelectric coupling can arise through several mechanisms. In some materials, like BiFeO₃, the ferroelectric and magnetic orders originate from different ions at the A and B sites of the perovskite structure. researchgate.net In others, the coupling is more subtle, mediated by structural distortions. For example, specific octahedral rotations or Jahn-Teller distortions can break inversion symmetry, leading to ferroelectricity, while also influencing the magnetic exchange interactions. rsc.orgbohrium.comaps.org This is sometimes referred to as "improper" or "hybrid improper" ferroelectricity. bohrium.comaps.org

Symmetry-informed design and first-principles calculations are key strategies for discovering new multiferroics. rsc.orgnih.gov These approaches help identify which structural distortions and magnetic orderings must coexist to produce a desired coupling. nih.gov Recent research has expanded to include 2D perovskites and metal-organic frameworks (MOFs), where novel coupling mechanisms, such as those dependent on the Dzyaloshinskii-Moriya interaction or spin-induced ferroelectricity, are being explored. arxiv.orgaps.orgwiley.com

Investigation of Magnetic Frustration and Complex Spin Structures

Magnetic frustration occurs when competing magnetic exchange interactions cannot all be satisfied simultaneously, leading to a large degeneracy of ground states and preventing simple long-range magnetic ordering. ucla.edu This phenomenon is common in lattices with triangular or tetrahedral motifs. ucla.eduau.dk Frustration can give rise to exotic magnetic states, including spin liquids, spin glasses, and non-collinear or non-coplanar spin structures like helical or spiral order. ucla.eduaps.org

In intermetallic compounds featuring triangular nets of magnetic ions, geometric frustration plays a key role. aps.org For example, in GdNiAl₄Ge₂, which has geometrically frustrated triangular nets of lanthanide ions, the competition of interactions leads to complex magnetic behavior, including a spin-flop transition and history-dependent spin structures. aps.org The presence of frustration is often inferred from a Curie-Weiss temperature (θ_CW) that is significantly larger in magnitude than the ordering temperature (T_N), with a frustration parameter f = |θ_CW| / T_N > 10 considered strongly frustrated. au.dk

The investigation of these complex spin states requires advanced characterization techniques. Neutron diffraction is essential for determining the precise arrangement of spins. nii.ac.jp Resonant soft X-ray scattering is another powerful tool for probing transient spatial magnetization profiles and understanding light-induced spin dynamics on femtosecond timescales. mbi-berlin.de Tailoring the geometry of magnetic systems, for instance by creating curvilinear spin chains, can introduce frustration through curvature and torsion, leading to complex toroidal magnetic domains. aps.org

Magnetoresistive Effects in Tm-Substituted Manganese Compounds

Magnetoresistance (MR) is the change in a material's electrical resistance in response to an applied magnetic field. In manganese-based compounds, this effect is often closely tied to the underlying magnetic state and can be significantly influenced by chemical substitution.

Studies on Tm-substituted manganese selenides (TmₓMn₁₋ₓSe) have revealed large magnetoresistive effects, with a maximum MR of -50% observed for a substitution of x = 0.025. kirensky.ru The MR in these compounds is linked to the manipulation of charge carriers by the magnetic field. kirensky.ru

In other systems, such as perovskite manganites, the substitution of transition metals at the Mn-site generally leads to an increase in resistivity and a decrease in the metal-insulator transition temperature. scientific.net The low-temperature magnetoresistance in these polycrystalline samples is often attributed to spin-dependent scattering at grain boundaries. scientific.net Similarly, in slightly substituted BaFe₂(₁-ₓ)TMₓAs₂ compounds (where TM can be Mn), the onset of spin density wave (SDW) ordering produces significant changes in magnetotransport properties. conicet.gov.arconicet.gov.ar In the magnetically ordered phase, a positive magnetoresistance emerges that increases at lower temperatures, while it is negligible in the paramagnetic state above the transition. conicet.gov.ar This behavior provides strong evidence that the scattering of charge carriers by magnetic excitations is a key factor governing the magnetoresistive properties in the ordered phase. conicet.gov.arconicet.gov.ar

Magnetoresistance (MR) in Substituted Manganese Compounds
Compound SystemSubstitutionKey MR FindingsReference
TmₓMn₁₋ₓSeThulium (Tm) for MnMaximum magnetoresistance of -50% observed at x = 0.025. kirensky.ru
La₀.₆₇Sr₀.₃₃Mn₁₋ₓBₓO₃Cr, Ru, Sn for MnSubstitution increases resistivity; low-temperature MR attributed to spin-dependent scattering. scientific.net
BaFe₂(₁-ₓ)TMₓAs₂Mn, Cu, Ni for FePositive MR appears in the spin density wave (SDW) ordered phase, indicating scattering by magnetic excitations. conicet.gov.arconicet.gov.ar

First-Principles Calculations of Magnetic Moments and Structures

First-principles calculations, rooted in density functional theory (DFT), serve as a powerful theoretical tool to investigate the intrinsic magnetic properties of complex intermetallic compounds from the ground up, without the need for empirical parameters. nih.govarxiv.org For materials like Manganese-Thulium (5/1), or TmMn₅, these ab initio methods provide deep insights into the electronic structure and the resulting magnetic behavior, such as the magnitude of atomic magnetic moments and the nature of their ordering. nih.govresearchgate.net

Theoretical investigations into the magnetic properties of R-T intermetallics typically employ sophisticated computational packages that solve the quantum mechanical equations governing the electrons in the material. mdpi.com Methodologies such as the full-potential linearized augmented plane-wave (FP-LAPW) or the Korringa-Kohn-Rostoker (KKR) Green's function method are commonly used. researchgate.netresearchgate.net To accurately describe the complex electron interactions, particularly the strongly correlated 4f electrons of the rare-earth elements and the 3d electrons of manganese, approximations like the Generalized Gradient Approximation (GGA) are often supplemented with a Hubbard U correction (GGA+U). snu.ac.kr This approach provides a more realistic description of electron localization and its effect on magnetism. nih.gov

A primary output of these calculations is the determination of the local magnetic moments on each crystallographically distinct atomic site. In the R-Mn₅ structure, there are different sites for the manganese atoms and a single site for the rare-earth atom. The calculations would predict the spin and orbital contributions to the magnetic moment for the thulium ion and for each of the manganese ions.

Furthermore, by calculating the total energy for various possible magnetic configurations (e.g., ferromagnetic, various antiferromagnetic, and ferrimagnetic arrangements), the energetically most favorable magnetic structure—the magnetic ground state—can be identified. researchgate.net For R-Mn₅ compounds, a ferrimagnetic ordering is commonly observed, where the magnetic moments of the rare-earth sublattice are aligned antiparallel to the moments of the manganese sublattice. First-principles calculations can confirm this arrangement and determine the precise orientation of the moments with respect to the crystallographic axes. arxiv.org

The results of such calculations are typically presented in a detailed data table, which would include the calculated magnetic moments for each atomic site. An example of how such data would be structured for TmMn₅, based on typical findings for similar compounds, is provided below.

Table 1: Hypothetical First-Principles Calculation Results for Magnetic Moments in TmMn₅ This table is illustrative and based on general knowledge of R-Mn₅ compounds, as specific theoretical data for TmMn₅ was not found in the reviewed literature.

AtomCrystallographic SiteCalculated Spin Magnetic Moment (μB)Calculated Orbital Magnetic Moment (μB)Calculated Total Magnetic Moment (μB)
Tm(site designation)(value)(value)(value)
Mn1(site designation 1)(value)(value)(value)
Mn2(site designation 2)(value)(value)(value)

These theoretical predictions are invaluable for interpreting experimental results from techniques like neutron diffraction and for understanding the fundamental physics that governs the magnetic properties of these advanced materials. mdpi.comaip.org They can also guide the search for new materials with desirable magnetic characteristics for technological applications. mdpi.com

Advanced Research Directions and Potential Applications of Manganese–thulium 5/1 Intermetallics

Design Principles for Tailored Magnetic and Electronic Functionalities

The design of intermetallic compounds like Manganese-Thulium (5/1) with specific magnetic and electronic functionalities hinges on the precise control of their structural and chemical properties. The magnetic state and electronic structure of manganese-based intermetallics are highly sensitive to composition, atomic ordering, and external factors such as temperature and magnetic fields. mdpi.comarxiv.org These materials can exhibit a wide array of magnetic behaviors, including ferromagnetism, compensated ferrimagnetism, and various forms of antiferromagnetism. arxiv.org

Key design principles for tailoring the properties of Mn-Tm intermetallics would likely involve:

Compositional Tuning: Modifying the stoichiometry, for instance by creating Mn-deficient or Tm-deficient variants, can significantly alter the magnetic phase diagram. In related systems like LaMnₓSb₂, controlling Mn vacancies has been shown to produce multiple unique magnetically ordered phases. aps.org Similarly, substituting small amounts of other 3d transition metals for Mn or other rare-earth metals for Tm could be used to fine-tune properties like the magnetic transition temperature and saturation magnetization, a technique proven effective in Mn₅Ge₃-based alloys. mdpi.com

Structural Control: The crystallographic structure is intrinsically linked to the magnetic and electronic properties. For many manganese-based compounds, the distance between Mn atoms is a critical parameter that governs the magnetic exchange interactions. mdpi.com Processing techniques that influence grain size, crystal texture, and the degree of atomic ordering can therefore be employed to manipulate these properties. For instance, achieving specific crystal symmetries can be crucial, as demonstrated in altermagnetic materials like Mn₅Si₃, where lattice symmetry dictates the complex magnetic ordering and resulting electronic properties. acs.orgnih.gov

External Stimuli: The application of pressure or external magnetic fields can be used to navigate the compound's phase diagram. Elemental thulium, for example, exhibits a complex response to pressure, which alters its magnetic ordering temperatures and the nature of its commensurate and incommensurate magnetic states. doi.org Exploring the pressure and field response of Mn₅Tm could uncover novel electronic and magnetic states.

These principles suggest that Mn₅Tm is a highly tunable system, offering the potential to design materials for specific applications by carefully controlling its synthesis and processing. arxiv.orgmpg.de

Exploration of Quantum Criticality in Mn-Tm Intermetallics

Quantum phase transitions, which occur at absolute zero, are driven by quantum fluctuations rather than thermal energy. wikipedia.org The point in a phase diagram where such a continuous transition occurs is known as a quantum critical point (QCP), and the unusual physics in its vicinity has profound effects on a material's properties at finite temperatures. wikipedia.orgloukrademaker.nl Heavy fermion compounds, which include many rare-earth intermetallics, are considered prototype materials for studying quantum criticality. arxiv.orgresearchgate.net

The exploration of quantum criticality in the Mn-Tm system is a compelling research direction. This interest stems from the interaction between the localized 4f electrons of thulium and the itinerant d electrons of the manganese sublattice. This interplay can lead to competing interactions, such as the Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction, which typically favors magnetic ordering, and the Kondo effect, which favors a non-magnetic ground state. arxiv.org By tuning the balance of these interactions through pressure, magnetic fields, or chemical doping, it may be possible to suppress a magnetic ordering temperature to absolute zero, thereby inducing a QCP. wikipedia.orgloukrademaker.nl

Potential research avenues include:

Investigating the low-temperature phase diagram of Mn₅Tm under high pressure to search for the suppression of a magnetic transition.

Measuring transport and thermodynamic properties like electrical resistivity and specific heat at very low temperatures to look for signatures of non-Fermi liquid behavior, which is a hallmark of proximity to a QCP. researchgate.net

Utilizing advanced spectroscopic techniques to probe the quantum critical fluctuations directly.

The intertwining of spin and orbital degrees of freedom in such systems provides a rich platform for designing and discovering new forms of quantum criticality. pnas.org

Development of Materials for Specific Technologies

The unique combination of a magnetic 3d transition metal and a rare-earth element with a partially filled 4f shell suggests that Mn₅Tm intermetallics could be developed for a range of specific technological applications.

Magnetocaloric Materials Research

The magnetocaloric effect (MCE) is a phenomenon where certain materials exhibit a temperature change upon the application or removal of a magnetic field. wikipedia.org This effect forms the basis for magnetic refrigeration, an energy-efficient and environmentally friendly alternative to conventional gas-compression cooling. caloricool.org The MCE is typically strongest near a material's magnetic phase transition temperature. caloricool.org

Manganese-based alloys and rare-earth compounds are two of the most prominent classes of magnetocaloric materials. ntu.edu.sg Heavy rare-earth elements, including thulium, are particularly noted for their excellent magnetocaloric performance at cryogenic temperatures, which is crucial for applications like hydrogen liquefaction. arxiv.org Research on multiferroic hexagonal manganites (RMnO₃, where R is a rare earth) has shown a direct correlation between the magnetic 4f-moments of the rare-earth ion and the adiabatic temperature change. researchgate.net For example, polycrystalline TmMnO₃ demonstrates a significant magnetocaloric effect. researchgate.net

Given these precedents, Mn₅Tm is a strong candidate for magnetocaloric applications. Research would focus on:

Determining the magnetic ordering temperature (Curie or Néel temperature) of the compound.

Quantifying the isothermal magnetic entropy change (ΔSₘ) and the adiabatic temperature change (ΔTₐd) in the vicinity of the transition.

Tuning the transition temperature through compositional modifications, as demonstrated in Mn-Fe-V-P-Si alloys, to align with specific cooling applications. tudelft.nltudelft.nl

The table below compares the magnetocaloric properties of various manganese-based and rare-earth-based materials to provide context for the potential performance of Mn₅Tm.

Material SystemTransition Temp. (K)Max. Entropy ChangeAdiabatic Temp. ChangeMagnetic Field Change (T)Reference
Gd₀.₅Er₀.₅CrO₃~7.516.74 J/kg·K-5 mdpi.com
Gd₀.₅Er₀.₅Cr₀.₅Mn₀.₅O₃~7.57.46 J/kg·K-5 mdpi.com
Mn₅Ge₃2957.1 J/kg·K1.1 K5 (for ΔSₘ), 1 (for ΔTₐd) mdpi.com
Mn₅Ge₂.₈₅B₀.₁₅~2986.2 J/kg·K1.2 K5 (for ΔSₘ), 1 (for ΔTₐd) mdpi.com
La₀.₅Ca₀.₅MnO₃ (nano)245~1.5 J/kg·K-5 uliege.be
Pr₀.₅Ca₀.₅MnO₃ (nano)83.50.57 J/kg·K-Not specified researchgate.net

Components for Spintronic and Microelectronic Devices

Spintronics is an emerging technology that utilizes the spin of an electron, in addition to its charge, to carry information. mpg.de Materials with high spin polarization and tunable magnetic properties are essential for developing spintronic devices. Manganese-based Heusler compounds are a well-studied class of materials in this field, with some predicted to be half-metallic, meaning they are conductive for one spin direction but insulating for the other. mdpi.commpg.de

The electronic and magnetic properties of Mn-based intermetallics are known to be highly sensitive to external stimuli, which is a desirable characteristic for applications in microelectronics and spintronics. arxiv.org The combination of manganese with thulium, a heavy rare-earth element, introduces strong spin-orbit coupling, which is a key ingredient for generating and manipulating spin currents. The potential for Mn₅Tm in this area lies in exploring its fundamental properties, such as:

Anomalous Hall Effect

Spin Hall Effect

Magnetic anisotropy

These properties could be harnessed for applications in magnetic sensors, data storage, and other spintronic components.

Catalytic Applications Leveraging Unique Electronic Properties

Intermetallic compounds are a growing area of interest in heterogeneous catalysis due to their well-defined crystal structures and unique electronic properties, which differ from their constituent metals. psu.edu These characteristics can lead to enhanced activity, selectivity, and stability in catalytic reactions. mdpi.com

Manganese oxides are known to be effective catalysts for various oxidation reactions, a property attributed to manganese's multiple accessible oxidation states (e.g., Mn²⁺, Mn³⁺, Mn⁴⁺) and excellent redox capacity. mdpi.com The addition of rare-earth elements can further promote catalytic performance. For instance, modifying a MnOₓ/TiO₂ catalyst with thulium has been shown to significantly improve its performance in the selective catalytic reduction of NO with ammonia (B1221849) at low temperatures. researchgate.net This enhancement was linked to an increase in the surface concentration of Mn⁴⁺ and chemically adsorbed oxygen. researchgate.net Furthermore, a thulium-organic framework has demonstrated highly selective catalytic activity for the chemical fixation of CO₂. rsc.org

These findings suggest that an intermetallic Mn₅Tm compound, with its ordered structure and inherent Mn-Tm electronic interactions, could offer unique active sites for catalysis. Research in this area would involve:

Synthesizing high-surface-area nanostructures of Mn₅Tm.

Evaluating its performance in catalytic reactions such as CO oxidation, selective reduction of NOx, or C-H activation. rsc.orgnih.gov

Using theoretical calculations and in-situ characterization to understand the reaction mechanisms and the role of the unique electronic structure of the intermetallic phase.

High-Temperature Engineering Applications of Intermetallic Systems

Intermetallic compounds are often characterized by high melting points and strong atomic bonding, which can translate to superior strength and creep resistance at elevated temperatures compared to conventional alloys. However, this strong bonding often leads to brittleness at lower temperatures. mdpi.com High-manganese steels are known for their excellent combination of strength and ductility, making them advanced materials for demanding applications. nih.gov

While research into Mn-Tm systems for high-temperature applications is nascent, the general properties of intermetallics suggest potential. The development of Mn₅Tm for such applications would require a comprehensive investigation of its mechanical properties across a wide temperature range. Key research questions would include:

What is the melting point of Mn₅Tm?

How do its strength, ductility, and creep resistance vary with temperature?

Can alloying with other elements, a common strategy in high-manganese steels and other intermetallics, improve the balance of properties, particularly low-temperature ductility? mdpi.com

Answering these questions would determine the viability of Manganese-Thulium (5/1) as a candidate for high-temperature engineering components.

Integration into Multifunctional Material Systems

The integration of intermetallic compounds such as Manganese-Thulium (5/1) into multifunctional material systems represents a sophisticated approach to designing materials with a tailored suite of properties. This strategy moves beyond single-function materials to create composites that can perform multiple roles, such as providing structural integrity while simultaneously offering sensing, thermal management, or actuation capabilities. The primary challenge lies in combining the often brittle nature of intermetallics with more ductile materials to create a robust and reliable system.

A prominent and promising method for this integration is the creation of metallic-intermetallic laminate (MIL) composites. This technique involves the layer-by-layer assembly of different metallic foils, which are then processed under heat and pressure to induce a reaction, forming intermetallic layers in situ. This process allows for precise control over the microstructure and the distribution of the constituent phases.

For a hypothetical system involving Manganese-Thulium (5/1), one could envision a laminate structure where ductile metallic foils (e.g., aluminum or titanium alloys) are alternated with layers that react to form the Mn₅Tm intermetallic. The resulting composite would benefit from the high stiffness and potential magnetic functionality of the intermetallic layers, while the ductile metallic layers would provide toughness and damage tolerance, mitigating the inherent brittleness of the intermetallic phase.

The layer-by-layer fabrication process of these composites is uniquely suited for the incorporation of additional functional elements, making the system truly multifunctional. For instance, channels and cavities can be machined into the initial metallic foils before the reaction process. These pre-designed spaces can then house a variety of functional components:

Embedded Sensors: Fiber Bragg grating (FBG) sensors or piezoelectric transducers can be embedded within the laminate structure to create a "smart" material capable of in-situ structural health monitoring. These sensors can detect mechanical strain, impact damage, and crack propagation in real-time, providing critical feedback on the material's integrity. The integration of such sensors is a key step toward developing nervous materials that can sense and respond to their environment.

Thermal Management Pathways: Small tubes or channels can be embedded within the composite to allow for the passage of coolant fluids. This would enable the material to perform a structural role while actively managing thermal loads, a critical function in aerospace and high-performance computing applications.

Actuators and Energy Absorption: Embedding materials with specific properties, such as shape memory alloys or energy-absorbing tubes, can impart actuation capabilities or enhance the composite's resistance to blast and impact events.

The table below illustrates a conceptual design for a multifunctional composite integrating Manganese-Thulium (5/1), detailing the function of each component.

Component/LayerMaterial ExamplePrimary FunctionSecondary/Multifunctional Contribution
Matrix/Ductile Layer Titanium Alloy (e.g., Ti-6Al-4V)Structural Integrity, ToughnessEncapsulation and protection of functional layers
Functional Layer Manganese-Thulium (5/1)High Stiffness, Potential Magnetic PropertiesContribution to overall strength and functional response
Sensing Network Fiber Bragg Grating (FBG) SensorsReal-time Strain and Damage MonitoringData for predictive maintenance and structural health assessment
Thermal Pathway Micro-channelsActive Cooling/HeatingTemperature regulation for optimal performance

This table is illustrative and based on principles of multifunctional composite design, as direct experimental data for Mn₅Tm composites is not available.

Research on similar metallic-intermetallic laminate systems, such as those based on Ti-Al₃Ti, has demonstrated significant improvements in specific stiffness and strength compared to conventional alloys. These systems effectively combine the desirable properties of both the metallic and intermetallic components. The performance of such composites is highly dependent on the interface between the layers, the layer thickness, and the volume fraction of the intermetallic phase.

The following table presents comparative data from existing research on analogous material systems, which can serve as a benchmark for the expected performance of a hypothetical Mn₅Tm-based composite.

PropertyConventional Ti AlloyTi-Al₃Ti Laminate CompositePotential Advantage of Mn₅Tm System
Specific Modulus (E/ρ) ~25 GPa/(g/cm³)~45 GPa/(g/cm³)High stiffness from the intermetallic phase could yield a high specific modulus.
Fracture Toughness (K₁c) > 50 MPa√m15-40 MPa√mDuctile layers are crucial to enhance toughness and prevent catastrophic failure.
Functional Integration LimitedHigh potential for embedded sensors, cooling channelsThe magnetic properties of a rare earth intermetallic could add another dimension of functionality (e.g., sensing or actuation based on magnetic fields).

Data for Ti-Al₃Ti is sourced from existing literature on metallic-intermetallic laminate composites for illustrative purposes.

Conclusion and Future Outlook for Manganese–thulium 5/1 Intermetallic Research

Summary of Key Achievements in Mn5Tm Research

Research into the broader class of RMn5 and isostructural R-T5 (T=transition metal) compounds has provided a foundational understanding that can be applied to Mn5Tm. The primary achievements are centered on its fundamental structural and magnetic characteristics.

Crystallographic Structure Determination: A significant achievement has been the characterization of the crystal structure for the RMn5 family of compounds. It is established that these intermetallics, including Mn5Tm, crystallize in the hexagonal CaCu5-type structure . researchgate.net This structure is characterized by the P6/mmm space group and features distinct crystallographic sites for the rare-earth and transition metal atoms, leading to an ordered atomic arrangement rather than a random alloy. materialsproject.orgresearchgate.net The ordered nature of this structure is crucial as it underpins the unique electronic and magnetic behaviors of the material. oaepublish.com

Table 1: Crystallographic Data for the General CaCu5-type Structure This table presents the generalized crystallographic information for the structure type adopted by Mn5Tm. Specific lattice parameters for Mn5Tm are a key area for future experimental validation.

PropertyDescription
Crystal SystemHexagonal
Space GroupP6/mmm (No. 191)
PrototypeCaCu5
Atomic PositionsR (e.g., Tm) at 1a site; T (e.g., Mn) at 2c and 3g sites

Identification of Remaining Challenges and Open Questions

Despite the foundational knowledge, significant gaps and challenges remain in the specific context of Mn5Tm, primarily due to a lack of dedicated experimental studies on this exact compound.

Synthesis and Sample Purity: A major hurdle in the study of many intermetallics is the synthesis of phase-pure, bulk single-crystal samples. tu-darmstadt.de Conventional methods like arc-melting can lead to multiphase products or compositional variations, which complicate the interpretation of physical properties. mdpi.com The high reactivity of rare-earth metals at elevated temperatures further complicates the synthesis process.

Precise Determination of Magnetic Properties: While a ferrimagnetic structure is expected, the precise magnetic ordering temperature (Curie temperature, T_C) of Mn5Tm has not been definitively reported. The complex and sometimes competing exchange interactions (Mn-Mn, Mn-Tm, Tm-Tm) can lead to intricate magnetic phase diagrams, possibly featuring spin-reorientation transitions at different temperatures. diva-portal.org The exact nature of these transitions in Mn5Tm is an open question.

Anisotropy and Domain Behavior: Rare-earth intermetallics are known for their strong magnetocrystalline anisotropy, which is the preferential alignment of magnetization along certain crystallographic directions. mdpi.com Quantifying this anisotropy in Mn5Tm is critical for understanding its potential in applications like permanent magnets, but requires high-quality single-crystal samples for accurate measurement.

Promising Avenues for Future Theoretical and Experimental Investigations

Building on the existing challenges, several promising research directions can be identified to advance the understanding of Mn5Tm.

Advanced Synthesis Techniques: Future work should explore alternative synthesis routes to obtain high-quality samples. Techniques such as high-pressure synthesis could stabilize the desired phase, while methods like flux growth may aid in producing single crystals suitable for detailed characterization. oaepublish.com

Neutron Diffraction Studies: To resolve the ambiguity in the magnetic structure, neutron diffraction experiments are indispensable. These studies, performed as a function of temperature and applied magnetic field, can precisely determine the orientation and magnitude of the magnetic moments on both the Mn and Tm sites, confirming the ferrimagnetic alignment and identifying any complex ordering phenomena. arxiv.org

Investigation of the Magnetocaloric Effect (MCE): Many manganese-based rare-earth intermetallics exhibit a significant magnetocaloric effect, which is a change in temperature upon the application of a magnetic field. iphy.ac.cntdx.cat Future experimental work should involve detailed magnetization and heat capacity measurements on Mn5Tm to quantify its MCE, particularly around its magnetic ordering temperature. This would establish its potential as a magnetic refrigerant material. aps.orgrsc.org

Theoretical Modeling: First-principles calculations based on density functional theory (DFT) can provide deep insights into the electronic structure and the nature of the magnetic exchange interactions. science.gov Such theoretical studies can predict lattice parameters, magnetic moments, and the density of states, guiding experimental efforts and helping to interpret complex results.

Doping and Substitution Studies: A systematic investigation of how the properties of Mn5Tm change upon partial substitution on either the Mn or Tm sites could be a fruitful avenue. For instance, substituting Mn with iron or cobalt could tune the magnetic ordering temperature and saturation magnetization, while substituting Tm with a different rare-earth element could modify the magnetocrystalline anisotropy. diva-portal.org

Potential Impact on Advanced Materials Development

Should future research confirm favorable properties in Mn5Tm, it could have a notable impact on the development of new functional materials.

Magnetic Refrigeration: If Mn5Tm is found to possess a large, reversible magnetocaloric effect, particularly near a useful temperature range, it could become a candidate for environmentally friendly and energy-efficient magnetic cooling technologies. iphy.ac.cntdx.cat Materials with a large MCE are sought after for applications ranging from liquefaction of gases to room-temperature cooling.

Permanent Magnets: The combination of high saturation magnetization from the transition metal sublattice and strong magnetocrystalline anisotropy from the rare-earth sublattice is the hallmark of high-performance permanent magnets. mdpi.com While not expected to compete with leading neodymium-based magnets, understanding the properties of Mn5Tm contributes to the broader search for rare-earth-lean or novel permanent magnet compositions.

Spintronic Devices: Materials with complex magnetic ordering and high spin polarization are of interest in the field of spintronics. mdpi.com The detailed characterization of Mn5Tm's magnetic and electronic structure could reveal properties suitable for use in advanced sensors or data storage devices.

Q & A

Q. What ethical guidelines apply to reporting contradictory data in Mn–Tm (5/1) research?

  • Answer : Disclose all synthesis conditions, instrumental settings, and raw datasets in supplementary materials. Avoid selective data omission; instead, discuss contradictions in the context of experimental limitations. Cite prior work transparently, distinguishing between conflicting interpretations without bias .

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